molecular formula C12H12Bi2O12 B13816562 Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate

Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate

Cat. No.: B13816562
M. Wt: 766.18 g/mol
InChI Key: SWWKWOMCSSQXRJ-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate is a succinic acid derivative characterized by a central succinate backbone (HOOC-CH2-CH2-COOH) esterified with two 4,7-dioxo-1,3,2-dioxabismepan substituents. The term "dioxabismepan" indicates a bicyclic structure containing two oxygen atoms and a bismepane (seven-membered) ring system, which likely imparts unique steric and electronic properties.

Properties

Molecular Formula

C12H12Bi2O12

Molecular Weight

766.18 g/mol

IUPAC Name

bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) butanedioate

InChI

InChI=1S/3C4H6O4.2Bi/c3*5-3(6)1-2-4(7)8;;/h3*1-2H2,(H,5,6)(H,7,8);;/q;;;2*+3/p-6

InChI Key

SWWKWOMCSSQXRJ-UHFFFAOYSA-H

Canonical SMILES

C1CC(=O)O[Bi](OC1=O)OC(=O)CCC(=O)O[Bi]2OC(=O)CCC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate typically involves multi-step organic reactions. One common method includes the reaction of succinic acid with 4,7-dioxo-1,3,2-dioxabismepan derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the yield and purity of the compound. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

    Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce various reduced derivatives.

Scientific Research Applications

Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. Additionally, its unique structure allows it to interact with cellular membranes and other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of succinate derivatives, emphasizing molecular properties, substituent effects, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Applications
Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate Not explicitly provided Inferred higher (~400–500 g/mol) Two bicyclic dioxabismepan ester groups Likely low solubility in polar solvents; high thermal stability due to rigid rings Specialized materials, catalysis, or polymer additives (hypothetical)
Dibenzyl Succinate C₁₈H₁₈O₄ 298.33 Two benzyl ester groups Lipophilic; used in organic synthesis and as a reagent Pharmaceutical intermediates, fragrances
Diisobutyl Succinate C₁₂H₂₂O₄ 230.30 Two branched isobutyl ester groups Low viscosity; hydrolytic stability Plasticizers, lubricants
Succinic Acid, Di-(-)-menthyl Ester C₂₄H₄₂O₄ 394.59 Two menthyl ester groups High hydrophobicity; chiral centers Controlled-release formulations, flavor/fragrance industries
Bis(melaminium) Succinate C₆H₈N₆⁺·C₄H₄O₄²⁻ ~330–350 (salt form) Melaminium cations and succinate anions Crystalline solid with layered hydrogen-bonded networks Ionic materials, flame retardants, or supramolecular chemistry
Butanedioic Acid, 2TBDMS Derivative C₁₆H₃₄O₄Si₂ 346.61 Two tert-butyldimethylsilyl (TBDMS) groups High steric protection; silicon-based stability Protecting groups in peptide synthesis

Key Findings from Comparative Analysis:

Structural Complexity vs. Solubility :

  • The target compound’s bicyclic dioxabismepan groups likely reduce polarity compared to simpler esters like dibenzyl succinate, limiting solubility in polar solvents. This contrasts with sodium succinate (used in polymer stabilization), which is highly water-soluble .
  • The TBDMS derivative (346.61 g/mol) shares steric bulk with the target compound, suggesting analogous utility in protecting reactive functional groups .

Thermal and Chemical Stability: Rigid bicyclic substituents in the target compound may enhance thermal stability, similar to melaminium succinate’s crystalline hydrogen-bonded network .

Functional Applications: Catalysis: The bicyclic structure could act as a ligand or catalyst scaffold, akin to sodium succinate’s role in stabilizing emulsions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.